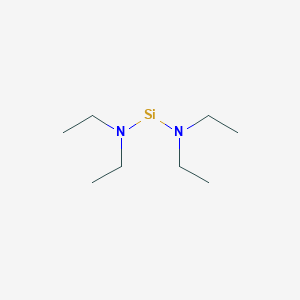

Bis(diethylamino)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGKQJKGZHAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si]N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301011 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27804-64-4 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylsilanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(diethylamino)silane chemical properties and structure

An In-depth Technical Guide to Bis(diethylamino)silane: Chemical Properties and Structure

Introduction

This compound (BDEAS), a prominent member of the aminosilane (B1250345) family, is a versatile organosilicon compound with significant applications in the semiconductor industry.[1] It serves as a key precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its liquid state at room temperature, coupled with a favorable balance of reactivity and thermal stability, makes it an attractive candidate for these precise manufacturing processes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with an organic amine-like odor.[3][4] It is characterized by the chemical formula C₈H₂₂N₂Si.[3][5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₂₂N₂Si | [3][5][6] |

| Molecular Weight | 174.36 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [1][4][5][6] |

| Odor | Organic amine odor | [3] |

| Density | 0.804 g/mL | [1][5][7] |

| Boiling Point | 188 °C @ 760 torr; 70 °C @ 30 torr | [3][6][8] |

| Melting Point | < -10 °C | [3][7][8] |

| Purity | Available up to 99.999% | [4][6] |

| CAS Number | 27804-64-4 | [1][5] |

Chemical Structure

The molecular structure of this compound consists of a central silicon atom bonded to two hydrogen atoms and the nitrogen atoms of two diethylamino groups. This structure provides a balance of reactivity and thermal stability, which is crucial for its applications in thin film deposition.[1]

Synthesis of this compound

The most common synthetic route to this compound involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) ((C₂H₅)₂NH).[2] This nucleophilic substitution reaction is typically carried out in an inert atmosphere to prevent side reactions with moisture.[9] An excess of diethylamine is often used to act as a neutralizing agent for the hydrochloric acid byproduct, driving the reaction to completion.[9]

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound. Specific reaction conditions may be optimized for yield and purity.[10]

-

Reactor Setup : A dried reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser, and the system is purged with an inert gas such as nitrogen.[2][9]

-

Solvent and Catalyst : Anhydrous hexane (B92381) is added to the reactor as a solvent. In some procedures, a clay catalyst is also added.[11]

-

Reactant Addition : The reaction mixture is cooled to the desired temperature (e.g., 40-60 °C). Dichlorosilane is slowly added to the stirred mixture, followed by the dropwise addition of diethylamine.[11]

-

Reaction : The reaction is stirred for a specified period (e.g., 5-10 hours) to ensure completion.[11]

-

Workup and Purification : The solid diethylamine hydrochloride byproduct is removed by filtration. The resulting filtrate is then purified by distillation to yield this compound.[9][12]

Reactivity and Stability

This compound is a flammable and corrosive liquid that is sensitive to air and moisture.[4][9] It reacts with water and moisture in the air, liberating diethylamine.[13] Therefore, it should be handled and stored in a dry, inert atmosphere.[13] It is stable in sealed containers under these conditions.[13] The compound is incompatible with acids, alcohols, and oxidizing agents.[13]

Safety and Handling

Due to its flammable and corrosive nature, as well as its reactivity with water, appropriate safety precautions must be taken when handling this compound.[13][14] This includes working in a well-ventilated area, preferably a fume hood, and using personal protective equipment such as gloves, safety goggles, and a lab coat.[13][14] The material should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][14] In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers are suitable; however, straight streams of water should be avoided.[13][14]

Applications in Thin Film Deposition

This compound is a crucial precursor in the semiconductor industry for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon-containing thin films.[1] It is used to deposit high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films, which are essential components in microelectronic devices.[1] The deposition of SiO₂ using BDEAS often involves an oxidizing agent such as ozone or oxygen plasma.[1] The choice of precursor and deposition parameters significantly influences the quality and properties of the resulting films.[1] Studies have shown that BDEAS can offer advantages over other aminosilane precursors, such as a lower energy barrier in the rate-determining step of the deposition process, potentially leading to faster growth rates.[1]

References

- 1. This compound | 27804-64-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. argosun.com [argosun.com]

- 4. This compound | BDEAS | C8H22N2Si - Ereztech [ereztech.com]

- 5. strem.com [strem.com]

- 6. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 7. louisville.edu [louisville.edu]

- 8. This compound | 27804-64-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Optimization of the Synthetic Process of this compound Based on Response Surface Methodology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

- 13. gelest.com [gelest.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Synthesis of Bis(diethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(diethylamino)silane (BDEAS), a key precursor in the semiconductor industry for depositing silicon-containing thin films. The document details the core reaction mechanism, experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Reaction and Mechanism

The most prevalent industrial method for synthesizing this compound involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) (HN(C₂H₅)₂).[1] This reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of diethylamine, acting as a nucleophile, attacks the electrophilic silicon atom of dichlorosilane, leading to the displacement of a chloride ion.

The overall reaction is as follows:

SiH₂Cl₂ + 2 HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2 HCl

To drive the reaction to completion, an excess of diethylamine is typically used. This excess amine also serves to neutralize the hydrochloric acid (HCl) byproduct, forming diethylamine hydrochloride salt ((C₂H₅)₂NH₂Cl), which precipitates out of the reaction mixture.[1]

Reaction Mechanism Pathway

The synthesis proceeds in a stepwise manner. In the first step, one molecule of diethylamine reacts with dichlorosilane to form an intermediate, diethylamino(chloro)silane. This is followed by a second nucleophilic attack by another diethylamine molecule to yield the final product, this compound.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol derived from common synthesis methods.[1][2] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

Dichlorosilane (SiH₂Cl₂)

-

Anhydrous Diethylamine (HN(C₂H₅)₂)

-

Anhydrous Hexane (B92381) (or other suitable dry solvent)

-

Clay catalyst (optional)[2]

-

High purity nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating/cooling bath

-

Schlenk line or glovebox for maintaining an inert atmosphere

Procedure:

-

Setup: Assemble and thoroughly dry all glassware. The reaction should be conducted under a dry, inert atmosphere of nitrogen.[1]

-

Charging the Reactor: Add anhydrous hexane and, if applicable, the clay catalyst to the reaction flask.[1][2]

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).[1][3]

-

Reactant Addition:

-

Reaction: After the addition is complete, allow the mixture to stir for a specified period (e.g., 5-10 hours) to ensure the reaction proceeds to completion.[2][3]

-

Workup and Purification:

Quantitative Data Summary

The reaction conditions for the synthesis of this compound can vary significantly, impacting the yield and purity of the final product. The following table summarizes conditions from various reported methods.

| Parameter | Method 1 | Method 2 | Method 3 |

| Silicon Source | Dichlorosilane | Dichlorosilane | Dichlorosilane |

| Amine Source | Diethylamine | Diethylamine | Diethylamine |

| Solvent | Hexane[2] | No solvent specified[3] | Not specified |

| Catalyst | Clay catalyst[2] | None specified | None specified |

| Molar Ratio (DEA:DCS) | ~8.9 : 1[4][5] | Not specified | Not specified |

| Temperature | 40-60 °C[1][2] | 0-10 °C[1][3] | 4.67 °C[4][5] |

| Reaction Time | 5-10 hours[1][2] | Continuous process[1] | ~18 minutes[4][5] |

| Reported Yield | Not specified | Up to 85%[1] | ~74.6%[4][5] |

| Final Purity | Not specified | 99.5%[1] | Not specified |

Alternative Synthetic Routes

While the reaction of dichlorosilane with diethylamine is the most common, other methods for forming Si-N bonds exist:

-

Dehydrocoupling: A more sustainable approach involves the catalytic dehydrocoupling of silanes and amines, which produces hydrogen gas as the only byproduct.[6][7] This method avoids the use of corrosive chlorosilanes and the formation of ammonium (B1175870) salt waste.[6][7]

-

Organolithium Reagents: Another method utilizes an organolithium reagent to first deprotonate diethylamine, forming lithium diethylamide. This intermediate then reacts with dichlorosilane. This route is reported to offer good reaction selectivity and high product yields.[3]

-

Silicon Tetrachloride: Silicon tetrachloride (SiCl₄) can also be used as a starting material. However, careful control of the stoichiometry is required to obtain bis(diethylamino)dichlorosilane, as the reaction can proceed to full substitution, yielding tetrakis(diethylamino)silane.[3]

Safety Considerations

-

Dichlorosilane: This precursor is a chemically active, toxic gas that can self-ignite in air and reacts readily with water.[1]

-

This compound: The product is a flammable and corrosive liquid that is sensitive to moisture.[3]

-

All handling of these chemicals must be performed in a well-ventilated fume hood under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including chemical safety goggles, flame-retardant clothing, and gloves, is mandatory.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimization of the Synthetic Process of this compound Based on Response Surface Methodology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Optimization of the Synthetic Process of this compound Based on Response Surface Methodology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Bis(diethylamino)silane (BDEAS): A Precursor for High-Quality Thin Film Deposition by Atomic Layer Deposition

An In-depth Technical Guide for Researchers and Scientists in Thin Film Deposition and Drug Development Applications.

Bis(diethylamino)silane, commonly referred to as BDEAS, has emerged as a critical precursor in the field of atomic layer deposition (ALD) for the fabrication of high-quality silicon-based thin films. Its favorable properties, including high vapor pressure and thermal stability, make it a versatile choice for depositing materials such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), which are integral to a wide range of applications from semiconductor devices to protective coatings in the pharmaceutical industry. This guide provides a comprehensive overview of the use of BDEAS in both thermal and plasma-enhanced ALD (PEALD) processes, detailing experimental protocols, quantitative data, and the underlying chemical mechanisms.

Core Properties of this compound

BDEAS (SiH₂[N(C₂H₅)₂]₂) is a liquid organoaminosilane precursor known for its volatility and reactivity within ALD processes.[1] Its chemical structure, featuring two diethylamino ligands, facilitates the self-limiting surface reactions that are the hallmark of ALD, enabling precise, atomic-level control over film thickness and conformation.[1][2]

Atomic Layer Deposition of Silicon Dioxide (SiO₂) using BDEAS

The deposition of SiO₂ thin films using BDEAS is a well-established process crucial for creating dielectric layers in various technologies.[2] Both thermal and plasma-enhanced methods have been successfully employed, each offering distinct advantages.

Comparative Data: Thermal ALD vs. PEALD for SiO₂ Deposition

| Parameter | Thermal ALD (with Ozone) | PEALD (with O₂ Plasma) |

| Deposition Temperature | 250 - 350 °C[3] | 100 - 250 °C[3][4] |

| Growth Per Cycle (GPC) | ~0.10 nm/cycle[3] | 0.12 - 0.14 nm/cycle[3][4] |

| Refractive Index (@ 633 nm) | ~1.46[5] | ~1.46[3] |

| Film Density | Not explicitly reported for BDEAS | ~2.1 g/cm³[3] |

| Impurity Content | Low carbon and nitrogen expected within the ALD window[3] | Low carbon and nitrogen (<1 at.%)[3] |

| Co-reactant | Ozone (O₃)[3] | Oxygen (O₂) plasma[3] |

Experimental Protocols for SiO₂ Deposition

Substrate Preparation: A common preparatory step for silicon wafer substrates involves a standard cleaning procedure, such as an RCA clean, to eliminate organic and metallic contaminants. This is often followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.[3]

Thermal ALD of SiO₂:

-

Reactor Conditions:

-

Deposition Cycle:

-

BDEAS Pulse: Introduction of BDEAS vapor (e.g., 1.0 second pulse).[3]

-

Inert Gas Purge: Purging the reactor with Ar or N₂ (e.g., 2.0 seconds) to remove unreacted precursor and byproducts.[3]

-

Ozone Pulse: Introduction of ozone (O₃) as the oxidant (e.g., 0.5 seconds).[3]

-

Inert Gas Purge: A final purge to clear the chamber before the next cycle.[3]

-

Plasma-Enhanced ALD (PEALD) of SiO₂:

-

Reactor Conditions:

-

Deposition Cycle:

ALD Process Visualization: SiO₂ Deposition

Signaling Pathway: Proposed Surface Chemistry for SiO₂ PEALD

During the PEALD process, BDEAS molecules are proposed to adsorb onto hydroxylated (-OH) surface sites. This involves the exchange of one of the amine ligands, leading to the desorption of diethylamine (B46881) (DEA).[4][6] The subsequent exposure to oxygen plasma facilitates the removal of the remaining amine ligand through combustion-like reactions, resulting in the formation of volatile byproducts such as H₂O, CO₂, and CO.[4]

References

A Technical Guide to Bis(diethylamino)silane (BDEAS) in Semiconductor Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Bis(diethylamino)silane (BDEAS) in the semiconductor industry. BDEAS has emerged as a critical precursor for the deposition of high-quality silicon-containing thin films, which are fundamental components in modern electronic devices.[1][2][3] Its high vapor pressure, thermal stability, and reactivity make it a versatile choice for advanced deposition techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).[1][2][4] This document details the use of BDEAS in depositing silicon nitride (SiN) and silicon dioxide (SiO₂), presenting key performance data, experimental protocols, and reaction pathways.

Overview of this compound (BDEAS)

This compound, with the chemical formula SiH₂[N(C₂H₅)₂]₂, is a liquid organoaminosilane precursor.[4] It is favored in semiconductor manufacturing for its ability to enable low-temperature deposition of high-purity thin films with excellent conformity and precise thickness control.[4][5] The diethylamino ligands facilitate the self-limiting surface reactions that are characteristic of ALD, leading to high-quality film growth.[4]

Key Properties of BDEAS:

Applications in Thin Film Deposition

BDEAS is a versatile precursor used for depositing several critical materials in semiconductor fabrication, primarily silicon nitride and silicon dioxide. These films serve as gate dielectrics, spacers, liners, and passivation layers.[1][4]

Silicon Nitride (SiNₓ) Deposition

Silicon nitride films deposited using BDEAS are essential for applications requiring durable and insulating layers.[7][8] Plasma-Enhanced Atomic Layer Deposition (PEALD) with BDEAS and a nitrogen (N₂) plasma co-reactant is a common method for producing high-quality SiNₓ films at relatively low temperatures.[2][7]

The properties of SiNₓ films are highly dependent on the deposition parameters. The following table summarizes key data from various studies.

| Parameter | Value | Deposition Conditions | Source |

| Deposition Temperature | ≤ 250 °C | PE-spatial-ALD with N₂ plasma | [7] |

| 100 - 300 °C | PEALD with N₂ plasma | [9] | |

| 400 °C | PEALD with N₂ plasma | [10] | |

| Growth Per Cycle (GPC) | 0.19 - 0.31 Å | 150 - 250 °C, PE-spatial-ALD | [7] |

| Refractive Index | 1.92 (at 390 nm) | 400 °C, PEALD with N₂ plasma | [10] |

| N/Si Ratio | 0.963 | 400 °C, PEALD with N₂ plasma | [10] |

| Impurity Content | |||

| Oxygen | 4.7 at.% (lowest) | 200 °C, PE-spatial-ALD | [7] |

| 10.7 % | 400 °C, PEALD | [10] | |

| Carbon | 13.7 at.% | 200 °C, PE-spatial-ALD | [7] |

| 14.3 % | 400 °C, PEALD | [10] | |

| Hydrogen Bond Density | ~4.7 x 10²² cm⁻³ | 250 °C, PE-spatial-ALD | [7] |

| Electrical Breakdown Field | Higher with 162 MHz plasma | Compared to 13.56 MHz plasma | [9][11] |

| Wet Etch Rate (dilute HF) | Lower with 162 MHz plasma | Compared to 13.56 MHz plasma | [9][11] |

This protocol is a representative example based on typical parameters found in the literature for depositing SiNₓ using BDEAS and N₂ plasma.

-

Substrate Preparation: Load the substrate into the ALD reaction chamber.

-

System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar or N₂) to eliminate moisture and oxygen.

-

Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for a set time (e.g., 0.1 - 2.0 seconds) to allow for self-limiting adsorption on the substrate surface. b. Purge 1: Purge the chamber with inert gas to remove any unreacted BDEAS and byproducts. c. N₂ Plasma Exposure: Introduce N₂ gas and apply RF power (e.g., 13.56 MHz or 162 MHz) to generate a plasma for a specific duration (e.g., 5 - 20 seconds). The plasma reacts with the adsorbed BDEAS layer to form silicon nitride. d. Purge 2: Purge the chamber again to remove reaction byproducts.

-

Repeat Cycles: Repeat the deposition cycle to achieve the desired film thickness.

-

Cooldown and Unload: After the final cycle, cool down the system under an inert gas atmosphere before unloading the substrate.

-

Ellipsometry: To measure film thickness and refractive index.[8]

-

X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition, including the N/Si ratio and impurity concentrations (C, O).[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To characterize chemical bonding (e.g., Si-N, N-H, Si-H).[8]

Silicon Dioxide (SiO₂) Deposition

BDEAS is also a prominent precursor for depositing high-quality silicon dioxide films, which are fundamental to transistor gates and other insulating structures.[4][12] Both thermal and plasma-enhanced ALD methods are utilized.

| Parameter | Value | Deposition Conditions | Source |

| Deposition Temperature | 250 - 350 °C (ALD Window) | Thermal ALD with Ozone (O₃) | [13][14] |

| < 300 °C | PEALD with Oxygen (O₂) Plasma | [2] | |

| Room Temperature (25 °C) | Energy-Enhanced ALD with O₂ Plasma | [15] | |

| Growth Per Cycle (GPC) | ~0.10 nm/cycle | 250 - 350 °C, Thermal ALD with O₃ | [13] |

| ~0.04 - 0.1 nm/cycle | RP-ALD with O₂ plasma (1000-1500W) | [16] | |

| Refractive Index | ~1.46 | Close to pure SiO₂ | [12] |

| Carbon Content | Lower than TDMAS-based films | ALD at 400 °C | [12] |

| Electrical Breakdown Field | ~10 MV/cm | PEALD at 280 °C | [17] |

-

Substrate Preparation: Load the substrate into the ALD reaction chamber.

-

System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar) to remove residual contaminants.

-

Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber (e.g., 1.6 s pulse) to saturate the surface.[4] b. Purge 1: Purge the chamber with inert gas. c. Ozone (O₃) Pulse: Introduce ozone gas as the co-reactant to oxidize the precursor layer and form SiO₂. d. Purge 2: Purge the chamber to remove byproducts.

-

Repeat Cycles: Repeat the ALD cycle to grow the film to the target thickness.[4]

-

Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before removing the substrate.[4]

Reaction Mechanisms and Experimental Workflows

Understanding the surface chemistry of BDEAS is crucial for optimizing deposition processes. Density Functional Theory (DFT) studies have provided insights into the reaction mechanisms.

Proposed Reaction Mechanism for SiO₂ Deposition

During the ALD of SiO₂, the BDEAS molecule interacts with a hydroxylated (-OH) surface. The Si-N bond is weaker than the Si-H bond and is preferentially broken during the surface reaction.[18] The diethylamino ligands are removed, allowing the silicon to bond with the surface oxygen.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 27804-64-4 | Benchchem [benchchem.com]

- 3. argosun.com [argosun.com]

- 4. benchchem.com [benchchem.com]

- 5. BALD Engineering - Born in Finland, Born to ALD: BDEAS - a versaitile ALD precursor for high quality dilectric films in leading edge semiconductor applications [blog.baldengineering.com]

- 6. americanelements.com [americanelements.com]

- 7. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

- 11. swb.skku.edu [swb.skku.edu]

- 12. electrochem.org [electrochem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.tue.nl [research.tue.nl]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface [inis.iaea.org]

A Comprehensive Technical Guide to the Safe Handling of Bis(diethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling protocols, and emergency procedures for bis(diethylamino)silane (BDEAS). The following sections detail the physical and chemical properties, potential hazards, required personal protective equipment, and step-by-step measures for safe use, storage, and disposal.

Chemical and Physical Properties

This compound is a colorless liquid utilized as a precursor in the deposition of silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₂₂N₂Si |

| Molecular Weight | 174.36 g/mol [2] |

| CAS Number | 27804-64-4[2] |

| Appearance | Colorless liquid[2] |

| Density | 0.786 - 0.804 g/mL[2][3][4] |

| Boiling Point | 188 °C @ 760 torr; 70 °C @ 30 torr[2][5] |

| Melting Point | -10 °C[6] |

| Vapor Pressure | 1 mm Hg @ 20 °C[3] |

| Flash Point | >30 °C[7] |

| Solubility | Reacts violently with water[3] |

Hazard Identification and Classification

This compound is a flammable and corrosive liquid that poses significant health and safety risks. It is crucial to understand these hazards to ensure safe handling.

| Hazard Class | GHS Classification |

| Flammable Liquid | Category 2 or 3[7][8] |

| Substances which, in contact with water, emit flammable gases | Category 2[8] |

| Acute Toxicity (Oral) | Category 3[8] |

| Acute Toxicity (Dermal) | Category 3[8] |

| Acute Toxicity (Inhalation) | Category 4[8] |

| Skin Corrosion/Irritation | Category 1[9] |

| Serious Eye Damage/Eye Irritation | Category 1[10] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3[8] |

Hazard Statements:

-

H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[4][8]

-

H301+H311: Toxic if swallowed or in contact with skin.[8]

-

H314: Causes severe skin burns and eye damage.[10]

-

H318: Causes serious eye damage.[10]

-

H332: Harmful if inhaled.[8]

-

H335: May cause respiratory irritation.[8]

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is mandatory to minimize risks.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[10]

-

Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[11]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye Protection | Chemical goggles and a face shield are required. Contact lenses should not be worn.[11][12] |

| Hand Protection | Neoprene or nitrile rubber gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[11][12] |

| Body Protection | A flame-resistant lab coat should be worn over personal clothing, buttoned, and properly fitted.[12] |

| Respiratory Protection | In case of inadequate ventilation, a NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator is necessary. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) should be used.[11][12] |

| Foot Protection | Closed-toe shoes are required.[12] |

3.3. Storage

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[10]

-

Keep containers tightly closed and stored under an inert atmosphere (e.g., nitrogen).[3][10]

-

Store locked up.[10]

-

Incompatible materials include acids, alcohols, and oxidizing agents.[10]

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

5.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[11] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Get immediate medical advice/attention.[11] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[11] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[11] |

5.2. Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, foam, carbon dioxide, or dry chemical.[10][11]

-

Unsuitable extinguishing media: Do not use straight streams of water.[10]

-

Specific hazards: Flammable liquid and vapor. Reacts with water and moisture in the air, liberating diethylamine (B46881).[10][11] Irritating fumes of diethylamine and organic acid vapors may develop when the material is exposed to water or open flame.[10][11]

-

Protective equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[10][11]

5.3. Accidental Release Measures

-

Eliminate all ignition sources.[11]

-

Use special care to avoid static electric charges.[11]

-

Evacuate unnecessary personnel.[11]

-

Wear appropriate personal protective equipment as described in Section 3.2.

-

Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[11]

-

Clean up spills as soon as possible, using an absorbent, non-combustible material (e.g., sand, earth) to collect it.[11][12]

-

Use only non-sparking tools.[11]

-

Dispose of the collected material in a suitable, sealed container in accordance with local, state, and federal regulations.[11][13]

Hazard and First-Aid Relationship

The following diagram illustrates the relationship between the potential hazards of this compound and the corresponding first-aid measures.

Caption: Relationship between hazards and first-aid measures.

Disposal Considerations

Dispose of this compound and its containers in a safe manner in accordance with local, state, and federal regulations.[11] Do not dispose of waste into sewers.[11] Handle empty containers with care as residual vapors are flammable.[11] Avoid release to the environment.[11]

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 3. ereztech.com [ereztech.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. strem.com [strem.com]

- 6. This compound | BDEAS | C8H22N2Si - Ereztech [ereztech.com]

- 7. americanelements.com [americanelements.com]

- 8. louisville.edu [louisville.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. gelest.com [gelest.com]

- 12. benchchem.com [benchchem.com]

- 13. argosun.com [argosun.com]

An In-depth Technical Guide to Bis(diethylamino)silane (CAS 27804-64-4): Properties and Applications in Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(diethylamino)silane (CAS 27804-64-4), a key precursor in the fabrication of advanced materials. While its CAS number is sometimes erroneously associated with other compounds, this document clarifies its identity and focuses on its primary applications in materials science, particularly as a precursor for the deposition of high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide details its chemical and physical properties, synthesis protocols, deposition mechanisms, and the characteristics of the resulting films. Experimental methodologies, including thin-film characterization techniques, are described to provide a practical resource for researchers in materials science and professionals in fields such as drug development, where advanced material coatings on medical devices and biosensors are of growing importance.

Introduction

This compound (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is an organoaminosilane precursor that has garnered significant attention in the semiconductor and advanced materials industries.[1] Its liquid state at room temperature, coupled with a favorable balance of reactivity and thermal stability, makes it an ideal candidate for precision deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] These processes are crucial for creating the ultra-thin, uniform, and conformal dielectric films required in modern microelectronics, optics, and medical devices. This guide will focus on the properties, synthesis, and, most importantly, the application of BDEAS in producing silicon-based thin films.

Properties of this compound

BDEAS is a colorless to light yellow liquid that is sensitive to air and moisture.[2] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27804-64-4 | [3][4][5] |

| Molecular Formula | C₈H₂₂N₂Si | [3][6] |

| Molecular Weight | 174.36 g/mol | [4][7] |

| Appearance | Colorless to light yellow, clear liquid | [2] |

| Density | 0.786 - 0.81 g/cm³ | [7][8] |

| Boiling Point | 188 °C @ 760 Torr; 70 °C @ 30 Torr | [7] |

| Synonyms | BDEAS, N,N,N',N'-Tetraethylsilanediamine | [4][6] |

| Sensitivity | Air and moisture sensitive | [2] |

Table 2: Safety Information for this compound

| Hazard Statement | Description | Reference(s) |

| Flammability | Flammable liquid and vapor. | [8][9] |

| Corrosivity | Causes severe skin burns and eye damage. | [8][9] |

| Reactivity | Reacts with water and moisture in the air, liberating flammable and toxic diethylamine (B46881). | [8][9] |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [10] |

Synthesis of this compound

The most common method for synthesizing BDEAS involves the reaction of a chlorosilane, typically dichlorosilane (B8785471) (SiH₂Cl₂), with diethylamine ((C₂H₅)₂NH).[1] The reaction is a nucleophilic substitution where the diethylamine displaces the chloride ions on the silicon precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.[1]

-

System Preparation : Assemble a dry, three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert nitrogen atmosphere.

-

Charging the Reactor : Add an anhydrous solvent, such as hexane, to the reaction flask. A clay catalyst may also be added to improve yield.[10]

-

Reactant Addition : Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add dichlorosilane to the stirred mixture, followed by the dropwise addition of diethylamine from the dropping funnel. An excess of diethylamine is often used to neutralize the hydrochloric acid byproduct.[1]

-

Reaction : Maintain the reaction temperature for a set period (e.g., 5-10 hours) after the addition is complete to ensure the reaction goes to completion.[10]

-

Workup : Remove the solid diethylamine hydrochloride byproduct by filtration under an inert atmosphere.[1]

-

Purification : The resulting filtrate is purified by distillation to yield this compound.[11]

Applications in Thin Film Deposition

BDEAS is a versatile precursor for depositing silicon-containing thin films, primarily silicon dioxide and silicon nitride. These films are integral to many advanced technologies.

Atomic Layer Deposition (ALD) of Silicon Dioxide (SiO₂) and Silicon Nitride (SiNₓ)

ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. BDEAS is used in both thermal and plasma-enhanced ALD (PEALD) processes.

Thermal ALD Workflow (SiO₂ Deposition)

Plasma-Enhanced ALD (PEALD) Workflow (SiNₓ Deposition)

Reaction Mechanisms

-

For SiO₂ Deposition : In the first half-reaction, BDEAS adsorbs onto hydroxylated surface sites, releasing a diethylamine ligand.[6][8] In the second half-reaction, an oxidant like ozone or an oxygen plasma reacts with the surface-bound precursor to form silicon dioxide and volatile byproducts.[6]

-

For SiNₓ Deposition : The mechanism involves the chemisorption of BDEAS onto the substrate, followed by a reaction with a nitrogen plasma.[12] The plasma provides the necessary energy to break bonds and form the silicon nitride film at lower temperatures than thermal processes.[4]

Table 3: Properties of Thin Films Deposited Using BDEAS

| Film Type | Deposition Method | Deposition Temperature (°C) | Growth Per Cycle (GPC) | Refractive Index | Key Properties & Reference(s) |

| SiO₂ | Thermal ALD (with O₃) | 250 - 350 | ~0.10 nm/cycle | ~1.46 | High step coverage (>94%).[13][14] |

| SiO₂ | PEALD (with O₂ plasma) | 100 - 250 | 0.12 - 0.14 nm/cycle | ~1.46 | Low impurity content (<1 at.%).[6][13] |

| SiNₓ | PEALD (with N₂ plasma) | 150 - 400 | 0.019 - 0.031 nm/cycle | ~1.92 | Low oxygen and carbon contamination at higher temperatures.[4][15] |

| SiNₓ | PEALD (VHF plasma) | 100 - 300 | ~0.06 nm/cycle | Not specified | Lower surface roughness and leakage current compared to standard PEALD.[7][16] |

Experimental Protocols for Thin Film Deposition and Characterization

Protocol 1: PEALD of Silicon Nitride

This is a representative protocol for SiNₓ deposition.[4][15]

-

Substrate Preparation : Use cleaned silicon wafers.

-

ALD Reactor Conditions :

-

Deposition Cycle :

-

Step 1 (BDEAS Pulse) : Introduce BDEAS vapor into the reactor. The precursor is typically held at room temperature and delivered with a carrier gas.[15]

-

Step 2 (Purge) : Purge the reactor with an inert gas (e.g., Ar or N₂) to remove unreacted precursor and byproducts.

-

Step 3 (Plasma Exposure) : Introduce N₂ gas and apply RF power to generate a plasma for a specified duration.

-

Step 4 (Purge) : Purge the reactor again with the inert gas.

-

-

Film Growth : Repeat the deposition cycle until the desired film thickness is achieved.

Protocol 2: Thin Film Characterization

A variety of analytical techniques are used to characterize the deposited films.

-

Spectroscopic Ellipsometry (SE) :

-

Principle : A non-destructive optical technique that measures the change in polarization of light upon reflection from the film surface.[5][15]

-

Application : Used to determine film thickness, refractive index, and surface roughness with high precision.[15][17] It is particularly sensitive to ultra-thin films.[17]

-

-

X-ray Photoelectron Spectroscopy (XPS) :

-

Principle : A surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation.[9]

-

Application : Determines the elemental composition (e.g., N/Si ratio), chemical states, and contaminant levels (e.g., carbon and oxygen) within the film.[1][3][9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Rutherford Backscattering Spectrometry (RBS) :

-

Principle : An ion scattering technique where high-energy ions (typically He²⁺) are directed at the sample, and the energy of the backscattered ions is measured.[3][12]

-

Application : Provides highly accurate, quantitative elemental composition and film thickness without the need for reference standards.[3][4]

-

-

Elastic Recoil Detection (ERD) :

-

Principle : Similar to RBS, but detects the light elements (like hydrogen) that are recoiled forward by the incident ion beam.

-

Application : Used in conjunction with RBS to quantify the hydrogen content in the deposited films.[2]

-

Conclusion

This compound (CAS 27804-64-4) is a crucial precursor in the field of materials science, enabling the deposition of high-quality silicon dioxide and silicon nitride thin films with precise control over thickness and composition. Its utility in ALD and CVD processes allows for the fabrication of advanced components for the semiconductor industry and beyond. For professionals in drug development and biomedical research, an understanding of how such high-performance coatings are created is valuable, as these films are increasingly used to enhance the functionality and biocompatibility of medical devices, diagnostic tools, and biosensors. This guide has provided a technical foundation for the properties, synthesis, and applications of BDEAS, with the aim of supporting further research and innovation in this area.

References

- 1. Compositional Analysis of Thick Silicon Nitride Films Using X-ray Photoelectron Spectroscopy | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. jkps.or.kr [jkps.or.kr]

- 3. eag.com [eag.com]

- 4. RBS - Rutherford Backscattering Spectrometry | Materials Characterization Services [mat-cs.com]

- 5. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. sympnp.org [sympnp.org]

- 13. Evaluation of Thick Silicon Nitride Film Properties at 300 mm Scale for High-Q Photonic Devices | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 14. researchgate.net [researchgate.net]

- 15. horiba.com [horiba.com]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic Ellipsometry | Bruker [bruker.com]

- 18. redalyc.org [redalyc.org]

An In-depth Technical Guide to Bis(diethylamino)silane as a Silicon Source Precursor in Self-Aligned Double Patterning (SADP) Technology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-Aligned Double Patterning (SADP) is a critical lithographic technique used in the semiconductor industry to overcome the resolution limits of traditional photolithography, enabling the fabrication of smaller and more densely packed integrated circuits.[1] A key step in the SADP process is the conformal deposition of a spacer material, typically silicon nitride (SiN) or silicon dioxide (SiO₂), around a predefined mandrel structure. The choice of the precursor for this deposition is paramount to achieving the required film properties, such as conformality, thickness control, and etch selectivity.

Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is an aminosilane (B1250345) precursor that has garnered significant attention for the deposition of silicon-containing films in advanced semiconductor manufacturing. Its high vapor pressure and thermal stability facilitate precise control over film growth at relatively low temperatures.[2] This guide provides a comprehensive overview of the use of BDEAS as a silicon source precursor in SADP technology, detailing its advantages, deposition processes, and the properties of the resulting films.

The Role of BDEAS in the SADP Workflow

The SADP process, at its core, involves using a sacrificial pattern (mandrel) to define the final pattern with a doubled feature density. The silicon-containing film deposited from BDEAS serves as the spacer, which ultimately forms the desired pattern after the mandrel is removed.

A typical SADP process flow involving a silicon nitride spacer is as follows:

-

Mandrel Formation: A mandrel pattern is created on the substrate using traditional lithography and etching techniques.

-

Conformal Spacer Deposition: A thin, highly conformal layer of silicon nitride is deposited over the mandrel pattern. This is where BDEAS is introduced as the silicon precursor in a deposition process like Plasma-Enhanced Atomic Layer Deposition (PEALD).

-

Anisotropic Etching: A directional etch process is used to remove the spacer material from the horizontal surfaces, leaving the spacer only on the sidewalls of the mandrel.

-

Mandrel Removal: The original mandrel material is selectively etched away, leaving behind the silicon nitride spacers.

-

Pattern Transfer: The remaining spacer pattern is then used as a hard mask to etch the underlying substrate, creating the final high-resolution features.

The quality of the deposited spacer is critical for the success of the SADP process. The film must be highly conformal to ensure uniform spacer thickness, which directly translates to the critical dimension (CD) uniformity of the final features. It must also possess the appropriate etch selectivity to both the mandrel and the underlying substrate.

Advantages of this compound (BDEAS) as a Precursor

BDEAS offers several advantages as a silicon precursor for spacer deposition in SADP technology:

-

Low-Temperature Deposition: BDEAS allows for the deposition of high-quality silicon nitride and silicon dioxide films at temperatures as low as 100-400°C.[3] This is crucial for advanced technology nodes where thermal budgets are tightly constrained to prevent damage to previously fabricated structures.

-

High Film Quality: Films deposited using BDEAS exhibit superior properties compared to those from other precursors like bis(tert-butylamino)silane (BTBAS). These include lower surface roughness, reduced carbon contamination, higher film density, and improved electrical characteristics such as lower leakage current and higher breakdown voltage.[4][5]

-

Excellent Conformality: PEALD processes using BDEAS can achieve excellent step coverage, which is a fundamental requirement for uniform spacer formation in high-aspect-ratio structures inherent in SADP.[6]

-

High Deposition Rate: While ALD is known for its precision over speed, processes utilizing BDEAS can achieve relatively high growth-per-cycle, making it suitable for high-volume manufacturing.

Experimental Protocols for Spacer Deposition using BDEAS

The most common method for depositing SiN and SiO₂ films from BDEAS for SADP applications is Plasma-Enhanced Atomic Layer Deposition (PEALD). PEALD is favored over thermal ALD due to its ability to achieve high-quality films at lower temperatures.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiN)

This protocol outlines a typical temporal PEALD process for depositing SiN using BDEAS and a nitrogen (N₂) plasma.

Materials and Equipment:

-

This compound (BDEAS) precursor

-

Nitrogen (N₂) gas (99.999% purity or higher)

-

Argon (Ar) gas (for purging)

-

PEALD reactor equipped with a capacitively coupled plasma (CCP) source

-

Substrate with a predefined mandrel pattern

Generalized PEALD Cycle:

-

BDEAS Pulse: BDEAS vapor is introduced into the reactor chamber for a specific duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.

-

Purge 1: The reactor is purged with an inert gas like Argon (Ar) for a set time (e.g., 2-4 seconds) to remove any unreacted BDEAS and gaseous byproducts.

-

N₂ Plasma Exposure: Nitrogen gas is introduced into the chamber, and a plasma is ignited for a predetermined duration. The reactive nitrogen species react with the adsorbed BDEAS layer to form a silicon nitride film.

-

Purge 2: The chamber is purged again with Ar to remove any remaining reactants and byproducts.

This cycle is repeated until the desired film thickness is achieved. The specific process parameters such as pulse times, purge times, plasma power, and temperature need to be optimized for the specific reactor and desired film properties.

Characterization of Deposited Films:

The properties of the deposited SiN films are critical and are typically characterized using the following techniques:

-

Ellipsometry: To measure the thickness and refractive index of the film.[4]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition, including the N/Si ratio and the concentration of impurities like carbon and oxygen.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To analyze the chemical bonding within the film.[4]

-

Wet Etch Rate (WER): The film is exposed to a dilute hydrofluoric acid (HF) solution to determine its etch resistance, a key parameter for SADP.[4]

Quantitative Data

The following tables summarize quantitative data for silicon-containing films deposited using aminosilane precursors, including BDEAS, relevant to SADP applications.

Table 1: Deposition Parameters and Film Properties of SiN from BDEAS

| Parameter | Value | Reference |

| Deposition Temperature | 100 - 400 °C | [3] |

| Precursor | This compound (BDEAS) | [3] |

| Co-reactant | N₂ Plasma | [3] |

| Deposition Technique | PEALD | [3] |

| Growth per Cycle (GPC) | ~0.6 Å/cycle | |

| N/Si Ratio | ~0.98 | |

| Carbon Content | No trace detected | |

| Wet Etch Rate (in dilute HF) | Lower than conventional methods |

Table 2: Comparison of SiN Film Properties from Different Aminosilane Precursors

| Property | BDEAS | BTBAS (bis(tert-butylamino)silane) | DSBAS (di(sec-butylamino)silane) | Reference |

| Surface Roughness | Lower | Higher | Lower | [4][5] |

| Film Density | Higher | Lower | Higher | [5] |

| Wet Etch Rate | Lower | Higher | Lower | [5] |

| Leakage Current | Lower | Higher | Lower | [4] |

| Electric Breakdown Field | Higher | Lower | Higher | [4] |

Visualizations

Diagram 1: SADP Process Flow

Caption: A simplified workflow of the Self-Aligned Double Patterning (SADP) process.

Diagram 2: PEALD Cycle for SiN Deposition using BDEAS

Caption: A typical Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for silicon nitride.

Conclusion

This compound has emerged as a compelling silicon precursor for the deposition of high-quality silicon nitride and silicon dioxide films in the context of Self-Aligned Double Patterning technology. Its ability to enable low-temperature deposition of highly conformal and dense films with excellent electrical properties makes it a suitable candidate for the fabrication of spacers in advanced semiconductor devices. The use of PEALD in conjunction with BDEAS provides the atomic-level control over film thickness and uniformity that is essential for the stringent requirements of SADP. As the industry continues to push the boundaries of miniaturization, the role of advanced precursors like BDEAS will become increasingly vital.

References

- 1. repository.rit.edu [repository.rit.edu]

- 2. SADP Mandrel Formation: Litho-Etch-Litho-Etch Sequence [eureka.patsnap.com]

- 3. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]

- 4. Atomic Layer Deposition of SiN for spacer applications in high-end logic devices | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Reactivity of Bis(diethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is a liquid organoaminosilane precursor increasingly utilized in the semiconductor industry for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ).[1] Its utility in processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) stems from a favorable combination of volatility, thermal stability within specific temperature windows, and controlled reactivity.[1][2] This guide provides a comprehensive overview of the thermal stability and reactivity of BDEAS, presenting available quantitative data, detailed experimental protocols for its application in thin-film deposition, and visualizations of key chemical pathways. Understanding these properties is critical for the safe handling, storage, and effective application of BDEAS in research and manufacturing environments.

Thermal Stability

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not widely available in published literature. However, its thermal stability can be inferred from its successful application in thermal ALD processes and from theoretical studies of similar aminosilane (B1250345) precursors.

This compound is known to be stable in sealed containers when stored under a dry, inert atmosphere.[3] Its application in thermal ALD for depositing silicon dioxide, in conjunction with an oxidant like ozone, is typically performed within a temperature window of 250°C to 350°C.[4][5] This indicates that BDEAS possesses sufficient thermal stability to be transported in the vapor phase without significant decomposition at these temperatures. Operating above this window can lead to thermal decomposition of the precursor, resulting in poor film quality.[5][6]

Theoretical studies on the closely related compound, bis(dimethylamino)silane (BDMAS), provide insights into the potential decomposition mechanisms of BDEAS. These studies suggest that the initial bond cleavage can occur at the Si-N, N-C, or Si-H bonds.[7][8] For BDMAS, the energy required to break the N-CH₃ bond is lower than that for the Si-N or Si-H bonds.[7][8] Upon decomposition, aminosilanes like BDMAS tend to form various methyleneimine and silanimine species.[1][7]

Quantitative Data on Thermal Properties

The following table summarizes the known thermal characteristics of this compound, largely derived from its application in ALD processes.

| Property | Value | Source(s) |

| Boiling Point | 70 °C @ 30 mm Hg | [9] |

| Thermal ALD Window (SiO₂) | 250 - 350 °C (with ozone) | [4][5] |

| **PEALD Window (SiO₂) ** | 100 - 250 °C (with O₂ plasma) | [4] |

| PEALD Window (SiNₓ) | ≤ 250 °C (with N₂ plasma) | [3] |

Reactivity

This compound is a reactive compound, a characteristic that is essential for its function as a precursor in deposition processes. Its reactivity is primarily centered around the silicon-nitrogen (Si-N) and silicon-hydrogen (Si-H) bonds.

Reactivity with Water (Hydrolysis)

BDEAS reacts with water and moisture in the air.[3] This hydrolysis reaction leads to the cleavage of the Si-N bonds, liberating diethylamine (B46881) and forming silanol (B1196071) intermediates.[10] These silanols are unstable and readily undergo condensation to form polysiloxane structures.[10] Due to this reactivity, BDEAS should be handled under a dry, inert atmosphere.[6]

Reactivity with Acids and Bases

This compound is incompatible with acids.[3] The amine ligands are basic and will react with acids, likely leading to the cleavage of the Si-N bond. While specific studies on the reactivity of BDEAS with bases are not detailed, aminosilanes can be susceptible to base-catalyzed reactions.

Reactivity with Oxidizing Agents

BDEAS reacts with oxidizing agents.[3] This reactivity is harnessed in ALD and CVD processes where oxidizing co-reactants such as ozone (O₃) or an oxygen (O₂) plasma are used to deposit silicon dioxide films.[4][11]

Reactivity with Alcohols

The Si-N bond in aminosilanes can react with alcohols in a process known as alcoholysis, leading to the formation of alkoxysilanes and the liberation of diethylamine. Additionally, under catalytic conditions, the Si-H bond can react with alcohols via dehydrogenative silylation.[12]

Summary of Reactivity

| Reactant Class | Reactivity and Products | Source(s) |

| Water/Moisture | Reacts to liberate diethylamine and form silanols, which condense to polysiloxanes. | [3][10] |

| Acids | Incompatible; reacts with the amine ligands. | [3] |

| Oxidizing Agents | Reacts with agents like ozone and oxygen plasma, a key reaction in SiO₂ deposition. | [3][4][11] |

| Alcohols | Can undergo alcoholysis at the Si-N bond or dehydrogenative silylation at the Si-H bond. | [12] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are most readily available in the context of ALD and CVD for thin-film deposition.

Protocol for Thermal Atomic Layer Deposition of SiO₂

This protocol outlines a typical thermal ALD process for depositing silicon dioxide using BDEAS and ozone.

Materials and Equipment:

-

This compound (BDEAS) precursor

-

Ozone (O₃) gas

-

Inert purge gas (e.g., Nitrogen or Argon)

-

ALD reactor with substrate heating capability

-

Substrates (e.g., silicon wafers)

Procedure:

-

Substrate Preparation: Clean the silicon wafers to remove any organic and inorganic contaminants.

-

Reactor Setup: Place the cleaned substrates into the ALD reactor. Heat the substrates to the desired deposition temperature within the ALD window (250-350°C).[4][5]

-

ALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the reactor for a defined period (e.g., 1.0 second). The precursor is typically heated to ensure sufficient vapor pressure.[4] b. Purge: Purge the reactor with an inert gas for a set time (e.g., 2.0 seconds) to remove unreacted BDEAS and any gaseous byproducts.[4] c. Ozone Pulse: Introduce ozone into the reactor for a defined period to react with the adsorbed precursor on the substrate surface. d. Purge: Purge the reactor again with the inert gas to remove unreacted ozone and byproducts.

-

Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically around 0.10 nm/cycle.[4]

Protocol for Plasma-Enhanced Atomic Layer Deposition of SiNₓ

This protocol describes a typical PEALD process for depositing silicon nitride using BDEAS and a nitrogen plasma.

Materials and Equipment:

-

This compound (BDEAS) precursor

-

Nitrogen (N₂) gas (high purity)

-

Inert purge gas (e.g., Argon)

-

PEALD reactor equipped with a plasma source

-

Substrates (e.g., silicon wafers)

Procedure:

-

Substrate Preparation: Clean the substrates as described in the thermal ALD protocol.

-

Reactor Setup: Load the substrates into the PEALD reactor. Heat the substrates to the deposition temperature (e.g., ≤ 250°C).[3]

-

PEALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber. b. Purge: Purge the chamber with an inert gas to remove excess precursor and byproducts. c. Nitrogen Plasma: Introduce N₂ gas and apply RF power to generate a plasma for a specific duration, which then reacts with the surface-adsorbed species. d. Purge: Purge the reactor to remove any remaining reactants and byproducts.

-

Film Growth: Repeat the cycle to obtain the desired film thickness.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical pathways and experimental workflows for this compound.

Caption: Proposed hydrolysis pathway of this compound.

Caption: Workflow for the thermal ALD of SiO₂ using BDEAS.

Caption: Theoretical decomposition pathways for a BDEAS analog.

References

- 1. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 27804-64-4 | Benchchem [benchchem.com]

- 3. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

Bis(diethylamino)silane for low-temperature deposition of silicon dioxide

An In-depth Technical Guide to Low-Temperature Silicon Dioxide Deposition Using Bis(diethylamino)silane

The deposition of high-quality silicon dioxide (SiO₂) films at low temperatures is crucial for a wide range of applications, including in the fabrication of sensitive electronic devices and for coating materials in the life sciences. This compound (BDEAS) has emerged as a key precursor for this purpose, enabling the formation of silicon-containing thin films at reduced thermal budgets.[1] This technical guide provides a comprehensive overview of the use of BDEAS for low-temperature SiO₂ deposition, focusing on the prevalent methods of plasma-enhanced and thermal atomic layer deposition (ALD).

Introduction to this compound (BDEAS)

This compound (H₂Si[N(C₂H₅)₂]₂) is a liquid silicon precursor notable for its high volatility and reactivity, which make it well-suited for vapor deposition techniques.[2] Its chemical structure, featuring two diethylamino ligands, strikes a balance between reactivity and thermal stability, which is essential for controlled film growth in processes like ALD and chemical vapor deposition (CVD).[1] BDEAS is a member of the aminosilane (B1250345) family of compounds, which are often preferred over chlorosilanes as they typically result in films with lower impurity levels, particularly chlorine, which can be detrimental to device performance.[2]

Deposition Methodologies

Two primary low-temperature techniques utilize BDEAS for SiO₂ deposition: Plasma-Enhanced Atomic Layer Deposition (PEALD) and Thermal Atomic Layer Deposition (TALD).

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD is a versatile technique that allows for SiO₂ deposition at significantly lower temperatures than thermal methods, in some cases even at room temperature.[3][4] This is achieved by using plasma-generated reactive species as the co-reactant. For SiO₂ deposition with BDEAS, an oxygen (O₂) plasma is commonly used.[3][4][5] The high reactivity of the plasma species facilitates the chemical reactions required for film growth at lower thermal energy.[3][4] This makes PEALD particularly suitable for applications involving temperature-sensitive substrates.[3][4]

Thermal Atomic Layer Deposition (TALD)

In TALD, the deposition process is driven by thermal energy. When using BDEAS, ozone (O₃) is a common co-reactant.[2][6] The process operates within a specific "ALD window," a temperature range where self-limiting growth occurs, ensuring precise, layer-by-layer deposition.[1][2] While requiring higher temperatures than PEALD, TALD avoids potential plasma-induced damage to the substrate or growing film.

Experimental Protocols and Film Properties

The quality and characteristics of the deposited SiO₂ films are highly dependent on the specific deposition parameters. The following tables summarize quantitative data from various studies on PEALD and TALD processes using BDEAS.

Table 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂ using BDEAS

| Parameter | Value | Reference |

| Precursor | This compound (BDEAS) | [3][4][5] |

| Co-reactant | O₂ plasma | [3][4][5] |

| Deposition Temperature | 50 - 400 °C | [2][5] |

| Growth Per Cycle (GPC) | 0.10 - 0.15 nm/cycle | [5] |

| Substrate | Silicon wafers | [3][4] |

| BDEAS Bubbler Temperature | 20 °C | [3][4] |

| Carrier Gas | Argon (Ar) | [3][4] |

| Plasma Power | 1000 - 3000 W | [7][8] |

Table 2: Thermal Atomic Layer Deposition (TALD) of SiO₂ using BDEAS

| Parameter | Value | Reference |

| Precursor | This compound (BDEAS) | [2][6] |

| Co-reactant | Ozone (O₃) | [2][6] |

| Deposition Temperature | 200 - 350 °C | [2][6] |

| Growth Per Cycle (GPC) | ~0.06 - 0.10 nm/cycle | [2][6] |

| Substrate | Silicon wafers | [9] |

| Reactor Pressure | 1 Torr | [2] |

Detailed Methodologies

A typical PEALD process for SiO₂ deposition using BDEAS and an O₂ plasma involves the following steps:[3][4][5]

-

BDEAS Pulse: A pulse of BDEAS vapor is introduced into the deposition chamber, where it adsorbs onto the substrate surface.

-

Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted BDEAS and byproducts.

-

O₂ Plasma Exposure: The substrate is exposed to an O₂ plasma. The reactive oxygen species react with the adsorbed BDEAS molecules to form a layer of SiO₂.

-

Purge: The chamber is purged again to remove reaction byproducts.

This four-step cycle is repeated to achieve the desired film thickness.

For TALD, the process is similar, with the O₂ plasma step being replaced by an ozone pulse.[2][6]

Visualizing the Deposition Process and Pathways

Experimental Workflow for PEALD of SiO₂

Caption: A flowchart of the Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for SiO₂.

Simplified Surface Reaction Pathway in ALD

Caption: A simplified diagram of the surface reaction steps during ALD of SiO₂.

Conclusion

This compound is a highly effective precursor for the low-temperature deposition of silicon dioxide thin films. Both PEALD and TALD methods offer precise control over film thickness and can produce high-quality SiO₂. The choice between PEALD and TALD will depend on the specific application requirements, particularly the thermal sensitivity of the substrate. The data and protocols summarized in this guide provide a solid foundation for researchers and professionals seeking to utilize BDEAS for their deposition needs.

References

- 1. This compound | 27804-64-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Organoaminosilane Precursors for Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organoaminosilane precursors for the deposition of high-quality thin films, a critical process in semiconductor manufacturing and various other advanced technological applications. This document details the properties of common precursors, experimental protocols for thin film deposition, and the resulting film characteristics to assist researchers and professionals in selecting and utilizing these compounds effectively.

Introduction to Organoaminosilane Precursors

Organoaminosilane precursors are a class of silicon-containing compounds that have become indispensable in modern thin film deposition techniques, particularly Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Their popularity stems from several advantages over traditional silicon sources like chlorosilanes, including reduced corrosivity, safer handling, and the ability to deposit high-purity films at lower temperatures.[1][2] These precursors are characterized by the presence of one or more amino ligands attached to a silicon atom, which dictates their reactivity and thermal properties.

The general structure of an organoaminosilane can be represented as R'nSi(NR2)4-n, where R' can be an alkyl group or hydrogen, and NR2 is an amino group. The nature of the R groups (e.g., methyl, ethyl, butyl) and the number of amino ligands significantly influence the precursor's volatility, thermal stability, and reactivity with co-reactants.[1] These characteristics, in turn, determine the deposition process window and the final properties of the deposited thin film.

Commonly employed organoaminosilane precursors include:

-

Bis(tert-butylamino)silane (BTBAS)

-

Bis(diethylamino)silane (BDEAS)

-

Tris(dimethylamino)silane (TDMAS)

-

Di(sec-butylamino)silane (DSBAS)

These precursors are primarily used to deposit silicon-containing thin films such as silicon dioxide (SiO2), silicon nitride (SiN), and silicon carbonitride (SiCN).

Precursor Properties and Deposition Characteristics

The selection of an appropriate organoaminosilane precursor is critical for achieving the desired film properties. Key precursor characteristics include vapor pressure and thermal stability.

Table 1: Physical and Thermal Properties of Selected Organoaminosilane Precursors

| Precursor | Abbreviation | Molecular Formula | Boiling Point (°C) | Vapor Pressure (Torr @ °C) |

| Bis(tert-butylamino)silane | BTBAS | C8H22N2Si | 167 | 1.15 @ 20[3] |

| This compound | BDEAS | C8H22N2Si | Not specified | High |

| Tris(dimethylamino)silane | TDMAS | C6H20N3Si | Not specified | Not specified |

| Di(sec-butylamino)silane | DSBAS | C8H22N2Si | Not specified | Not specified |

The structure of the aminosilane (B1250345) precursor significantly impacts the deposition process and the resulting film quality. For SiO2 deposition, bis-aminosilanes like BTBAS and BDEAS generally exhibit superior performance compared to tris-aminosilanes like TDMAS.[1][4] BTBAS, for instance, offers a wide ALD temperature window from below 300°C to over 500°C.[1][4] In contrast, TDMAS can lead to poor ALD behavior and higher carbon incorporation in the deposited films.[4] For SiN deposition, DSBAS, which has a single amino ligand, has been shown to produce films with lower surface roughness, higher density, and lower wet etch rates compared to BTBAS.[5]

Thin Film Deposition: Methodologies and Film Properties

Organoaminosilanes are versatile precursors for various deposition techniques, including ALD and CVD (including PECVD).

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique based on sequential, self-limiting surface reactions. The process allows for atomic-level control over film thickness and produces highly conformal and uniform films.

Table 2: Comparative Data for ALD of SiO2 with Different Organoaminosilane Precursors

| Precursor | Co-reactant | Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Refractive Index |

| BTBAS | Ozone | 300 - 525 | ~1.0 | ~1.46 |

| BDEAS | O2 Plasma | 200 | 1.14 - 1.23 | Not specified |

| TDMAS | Ozone | 300 - 450 | ~0.5 | Lower than 1.46 (suggests porosity)[4] |

| DSBAS | O2 Plasma | 100 | ~1.8 | Not specified |

Table 3: Comparative Data for PEALD of SiN with Different Organoaminosilane Precursors

| Precursor | Co-reactant | Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Film Density (g/cm³) | Wet Etch Rate (nm/min in dilute HF) |

| BTBAS | N2 Plasma | 300 | Not specified | Lower than DSBAS | Higher than DSBAS |

| DSBAS | N2 Plasma | 300 | ~0.4 | Higher than BTBAS | ≤2[6] |

| TDMAS | N2/H2 Plasma | 350 | Not specified | 2.4 | <1 (with H2 plasma post-anneal)[7] |

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. Plasma is used to enhance the chemical reaction rates of the precursors.

Organoaminosilanes like BTBAS are used as safer alternatives to silane (B1218182) for PECVD of SiN. The properties of the resulting films are highly dependent on the process parameters.

SiCN films can be deposited using organoaminosilane precursors, often in combination with a nitrogen source like ammonia (B1221849). The film composition and properties can be tuned by adjusting the gas flow ratios and deposition temperature.

Table 4: Properties of PECVD SiCN Films Deposited from Tetramethylsilane (TMS) and Ammonia

| Deposition Temp. (°C) | NH3/TMS Ratio | Deposition Rate (nm/min) | Refractive Index |

| 100 - 400 | 0 | 20 - 33 | ~2.1 |

| 100 - 400 | >0 | 5 - 25 | 1.78 - 1.90[8] |

Experimental Protocols